1-Fluoro-2-(3,3,3-trifluoropropyl)benzene
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Overview
Description
1-Fluoro-2-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound with the molecular formula C9H8F4 It is characterized by the presence of a fluorine atom attached to the benzene ring and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-chloro-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and yield. Additionally, purification processes such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the trifluoropropyl group can yield partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atom.
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated derivatives of the trifluoropropyl group.
Scientific Research Applications
1-Fluoro-2-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its role in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in medicinal chemistry for modulating the activity of biological targets. The trifluoropropyl group can enhance lipophilicity, aiding in the compound’s ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-Fluoro-2-(3,3,3-trifluoropropyl)benzene can be compared with other fluorinated aromatic compounds such as:
(3,3,3-Trifluoropropyl)benzene: Lacks the fluorine atom on the benzene ring, resulting in different reactivity and properties.
2-Fluoro-1-(3,3,3-trifluoropropyl)benzene: Positional isomer with the fluorine atom at a different position on the benzene ring, leading to variations in chemical behavior.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, offering distinct steric and electronic effects compared to the trifluoropropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-fluoro-2-(3,3,3-trifluoropropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRVUZJSCBGRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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